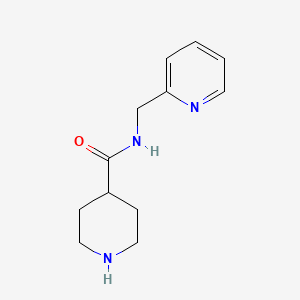

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Descripción

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide: is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol It is characterized by the presence of a piperidine ring substituted with a pyridin-2-ylmethyl group and a carboxamide group

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(10-4-7-13-8-5-10)15-9-11-3-1-2-6-14-11/h1-3,6,10,13H,4-5,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCLPRBUDSLSOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403538 | |

| Record name | N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-59-0 | |

| Record name | N-(pyridin-2-ylmethyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Core Strategies

The synthesis of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide typically involves amide bond formation between piperidine-4-carboxylic acid and pyridin-2-ylmethylamine. Key approaches include:

Coupling Agent-Mediated Amide Formation

This method dominates industrial and academic protocols due to its efficiency and scalability.

Mechanism :

- Activation of the carboxylic acid : Piperidine-4-carboxylic acid is reacted with coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base (e.g., 4-dimethylaminopyridine, DMAP).

- Nucleophilic attack : Pyridin-2-ylmethylamine displaces the leaving group (e.g., hydroxyl group) to form the amide bond.

Reagents and Conditions :

| Reagent System | Solvent | Temperature | Purification Method | Reference |

|---|---|---|---|---|

| EDCI/HOBt | DMF or DCM | 0–25°C | Column chromatography | |

| DCC/DMAP | Dichloromethane | RT | Recrystallization |

Advantages :

Alternative Synthetic Approaches

Acyl Chloride Intermediate

In this route, piperidine-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), followed by reaction with pyridin-2-ylmethylamine.

Key Steps :

- Acyl chloride formation :

$$

\text{Piperidine-4-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Piperidine-4-carbonyl chloride} + \text{SO}2 + \text{HCl}

$$ - Amide coupling :

$$

\text{Piperidine-4-carbonyl chloride} + \text{Pyridin-2-ylmethylamine} \rightarrow \text{Target compound} + \text{HCl}

$$

Applications :

Reductive Amination

Though less common for this compound, reductive amination is a versatile method for forming amides from aldehydes or ketones.

Procedure :

- Imine formation : Piperidine-4-carboxaldehyde reacts with pyridin-2-ylmethylamine to form an imine intermediate.

- Reduction : The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) to yield the amide.

Limitations :

Reaction Optimization and Critical Parameters

Purification and Characterization

Industrial and Research-Scale Applications

Pharmaceutical Intermediates

Material Science

- Polymer Additives : The compound’s solubility and stability make it suitable for advanced material formulations.

Análisis De Reacciones Químicas

Types of Reactions: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, which are essential in developing pharmaceuticals and agrochemicals. Its unique structure allows for the formation of diverse derivatives that can exhibit different chemical properties and biological activities.

2. Coordination Chemistry

In coordination chemistry, this compound acts as a ligand, forming complexes with metal ions. These complexes can be used in catalysis or as precursors for materials with specific electronic or optical properties. The ability of this compound to coordinate with different metals enhances its utility in materials science.

Biological Applications

1. Pharmacological Potential

Research indicates that this compound has significant pharmacological potential. It has been studied for its ability to modulate biological pathways and interact with specific molecular targets, such as enzymes and receptors involved in disease processes.

2. Cancer Research

Recent studies have highlighted the compound's role in cancer therapy. For instance, piperidine derivatives have shown efficacy in inhibiting cancer cell proliferation by targeting critical signaling pathways like the PI3K-Akt pathway. This inhibition can lead to apoptosis in cancer cells, making it a candidate for further development as an anti-cancer agent .

3. Neuropharmacology

this compound is also being explored for its neuropharmacological effects. It has been implicated in the modulation of neurotransmitter systems, which could have implications for treating neurological disorders such as anxiety and depression .

Industrial Applications

1. Material Development

In the industrial sector, this compound is utilized in developing new materials, particularly those requiring specific chemical functionalities or stability under various conditions. Its role as an intermediate in synthesizing agrochemicals and pharmaceuticals makes it valuable for industrial applications.

2. Agrochemicals

The compound's derivatives are being investigated for their potential use as agrochemicals, where they may serve as effective herbicides or insecticides due to their ability to interact with biological systems at the molecular level.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(pyridin-2-ylmethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

- N-(2-Cyanophenyl)pyridine-2-carboxamide

- N-(2-Hydroxyethyl)pyridine-3-carboxamide

- 1-pyridin-2-ylmethyl-piperazine

- 2-[(Piperidin-4-yloxy)methyl]pyridine

Uniqueness: N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and the presence of both a piperidine ring and a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors.

- Enzyme Inhibition : Research has shown that derivatives of piperidine, including this compound, can act as inhibitors for enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids like anandamide. High-throughput screening identified potent inhibitors that decreased N-acylethanolamines (NAEs) in vivo, influencing emotional behavior in animal models .

- Receptor Modulation : The compound may also exhibit activity as a modulator of G-protein-coupled receptors (GPCRs), which are crucial targets in drug discovery. The structural features of piperidine compounds allow for selective binding to these receptors, potentially leading to therapeutic effects in various conditions .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into optimizing its efficacy and safety profiles:

| Substituent | Effect on Activity |

|---|---|

| N-benzyl moiety | Enhanced cholinesterase inhibition |

| Terminal alkyne group | Essential for monoamine oxidase B inhibition |

| Conformational changes | Increased potency through structural modifications |

Studies have indicated that modifications at specific positions on the piperidine ring can significantly alter the compound's biological activity. For instance, the introduction of specific functional groups has been shown to enhance binding affinity and selectivity against target enzymes .

Case Studies

Several studies have explored the biological activity of related piperidine derivatives:

- Inhibition of NAPE-PLD : A study reported that a derivative similar to this compound significantly reduced anandamide levels in mouse brains at doses as low as 30 mg/kg, demonstrating profound effects on emotional behavior .

- Anticancer Activity : Another study evaluated piperidine derivatives for their cytotoxic effects against cancer cell lines (A549). The results indicated that certain modifications led to enhanced cytotoxicity, suggesting potential applications in cancer therapy .

- Antimalarial Properties : A phenotypic screening identified a piperidine carboxamide with notable antimalarial activity against Plasmodium falciparum, indicating the compound's versatility across different therapeutic areas .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(pyridin-2-ylmethyl)piperidine-4-carboxamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via amide coupling between piperidine-4-carboxylic acid derivatives and pyridin-2-ylmethylamine. A typical approach involves activating the carboxylic acid with reagents like EDCl/HOBt or using mixed anhydrides. For purification, column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization (e.g., using ethanol/water mixtures) is effective. Analytical HPLC with UV detection (≥98% purity threshold) is recommended for quality control .

Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?

- Methodology :

- NMR : Use - and -NMR in DMSO-d₆ or CDCl₃ to confirm connectivity and stereochemistry.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol). Use SHELXL for structure refinement, particularly for resolving torsional ambiguities in the piperidine ring. For disordered regions, apply restraints or constraints during refinement .

Q. How should solubility and stability be empirically evaluated for this compound?

- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Assess stability under accelerated conditions (e.g., 40°C/75% RH for 1 week) via HPLC. For light sensitivity, expose samples to UV/visible light and monitor degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity, such as ion channel inhibition?

- Methodology :

- Analog Synthesis : Introduce substituents at the pyridine or piperidine moieties (e.g., halogenation, alkylation) to probe steric/electronic effects.

- In Vitro Assays : Use patch-clamp electrophysiology on HEK293 cells expressing T-type Ca²⁺ channels to measure IC₅₀ values. Compare with reference compounds like N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) against channel structures (PDB: 6JP8) to predict binding modes .

Q. What strategies resolve contradictions in SAR data for piperidine-4-carboxamide derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies to identify confounding variables (e.g., assay conditions, cell lines).

- Free-Wilson Analysis : Quantify contributions of substituents to activity independently.

- Crystallographic Validation : Resolve co-crystal structures with target proteins to confirm binding hypotheses .

Q. How can computational methods guide the repurposing of this compound for antiviral research?

- Methodology :

- Target Identification : Use similarity-based screening (e.g., SEA server) to link the compound to viral protease or polymerase targets.

- Docking Studies : Prioritize SARS-CoV-2 main protease (PDB: 6LU7) or RdRp (PDB: 7BV2) for virtual screening.

- In Vitro Validation : Perform plaque reduction assays in Vero E6 cells infected with SARS-CoV-2 pseudovirus .

Q. What refinements are needed to address crystallographic challenges like twinning or disorder?

- Methodology :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution.

- Twinning : Apply the TWINABS module in SHELXL for scaling twinned data.

- Disorder Modeling : Split atoms into partial occupancy sites and refine with ADPs .

Q. How can in vivo toxicity be mitigated during preclinical development?

- Methodology :

- ADMET Profiling : Assess hepatic microsomal stability, plasma protein binding, and CYP inhibition.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability and reduce off-target effects.

- Acute Toxicity Testing : Conduct OECD 423-guided studies in rodents, monitoring organ histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.